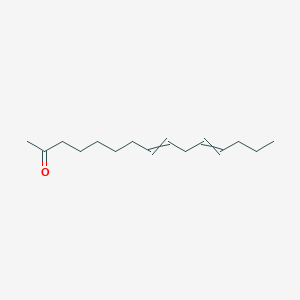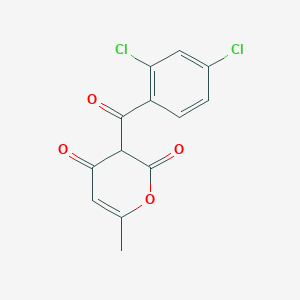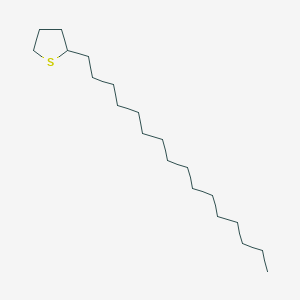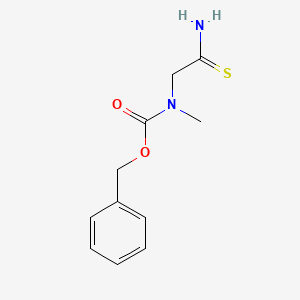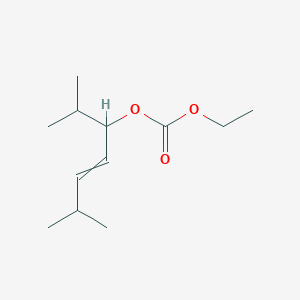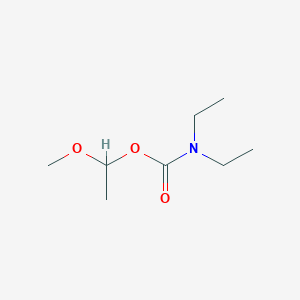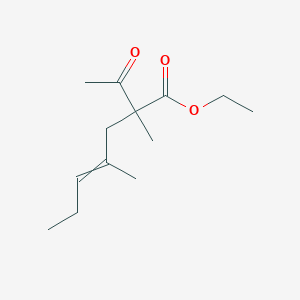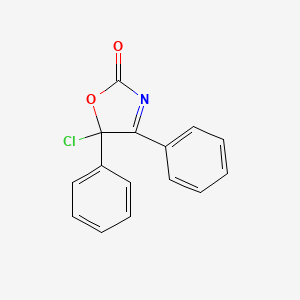
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione is a naturally occurring compound isolated from the heartwood of Cedrus deodara . This compound has garnered attention due to its potential medicinal properties, particularly its anxiolytic and antidepressant activities . It is characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a furan-2,5-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the extraction of the heartwood of Cedrus deodara. The dried heartwood is powdered and extracted with 95% ethanol at 60–65°C for 4 hours . The ethanol extract is then evaporated under reduced pressure to yield a dark brown semi-solid residue. This residue is further purified using High-Performance Liquid Chromatography (HPLC) on a reverse-phase C-18 column with a methanol-water mobile phase .
Industrial Production Methods
While specific industrial production methods for 3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione are not well-documented, the extraction and purification process described above can be scaled up for industrial applications. The use of HPLC and other chromatographic techniques ensures the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the furan-2,5-dione core to a more saturated structure.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, reduced furan derivatives, and substituted phenyl compounds.
Applications De Recherche Scientifique
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione has several scientific research applications:
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The anxiolytic and antidepressant effects of 3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione are believed to be mediated through its interaction with the central nervous system . The compound increases the levels of serotonin and noradrenaline in the brain, which are neurotransmitters involved in mood regulation . Additionally, it may modulate the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cedeodarin (6-methyltaxifolin)
- Wikstromol
- Dihydromyricetin (ampelopsin)
- Cedrin (6-methyldihydromyricetin)
- Cedrinoside
- Deodarin
- (-)-Nortrachelogenin
- (-)-Matairesinol
- Dibenzylbutyrolactollignan (4,4’,9-trihydroxy-3,3’-dimethoxy-9,9’-epoxylignan)
Uniqueness
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione stands out due to its dual anxiolytic and antidepressant activities, which are not commonly observed in similar compounds
Propriétés
Numéro CAS |
119755-10-1 |
|---|---|
Formule moléculaire |
C20H18O7 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
3,4-bis(3,4-dimethoxyphenyl)furan-2,5-dione |
InChI |
InChI=1S/C20H18O7/c1-23-13-7-5-11(9-15(13)25-3)17-18(20(22)27-19(17)21)12-6-8-14(24-2)16(10-12)26-4/h5-10H,1-4H3 |
Clé InChI |
BVBPNZGHDANZJT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(C(=O)OC2=O)C3=CC(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


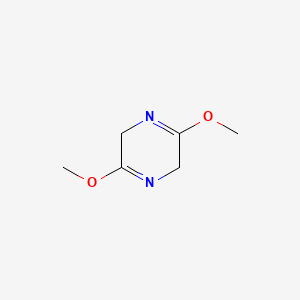
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
